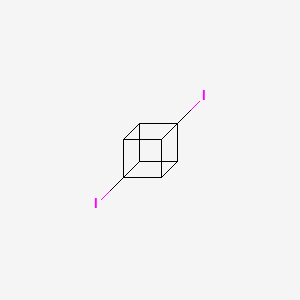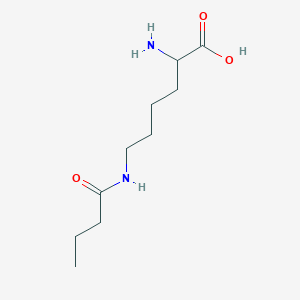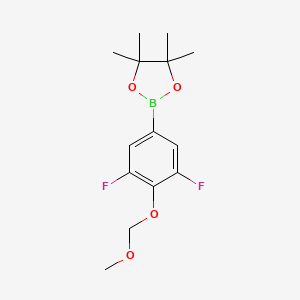
1,4-Diiodocubane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diiodocubane is a useful research compound. Its molecular formula is C8H6I2 and its molecular weight is 355.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Diiodocubane can be synthesized through a series of reactions starting from cubane. One common method involves the iodination of cubane using iodine and a suitable oxidizing agent. The reaction typically requires controlled conditions to ensure selective substitution at the 1 and 4 positions .
Industrial Production Methods: The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity .
化学反応の分析
Types of Reactions: 1,4-Diiodocubane undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atoms can be replaced by nucleophiles such as arylthiolate and diphenylphosphanide ions under photoinduced conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less documented.
Photochemical Reactions: Exposure to light can induce homolytic cleavage of the carbon-iodine bonds, leading to the formation of reactive intermediates.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like arylthiolate and diphenylphosphanide ions in the presence of light and solvents such as liquid ammonia and dimethylsulphoxide.
Photochemical Reactions: Light sources and appropriate solvents to facilitate the cleavage of carbon-iodine bonds.
Major Products:
Thioaryl- and Diphenylphosphoryl-Cubane Derivatives: Formed through nucleophilic substitution reactions.
Radical Intermediates: Generated during photochemical reactions.
科学的研究の応用
1,4-Diiodocubane has several applications in scientific research:
作用機序
The mechanism by which 1,4-diiodocubane exerts its effects is primarily through its ability to undergo nucleophilic substitution and photochemical reactions. The iodine atoms serve as leaving groups, facilitating the formation of reactive intermediates that can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
1,4-Dibromocubane: Similar structure with bromine atoms instead of iodine.
1,4-Dichlorocubane: Contains chlorine atoms at the 1 and 4 positions.
Cubane Derivatives: Various other cubane derivatives with different substituents.
特性
CAS番号 |
97229-08-8 |
|---|---|
分子式 |
C8H6I2 |
分子量 |
355.94 g/mol |
IUPAC名 |
1,4-diiodocubane |
InChI |
InChI=1S/C8H6I2/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10/h1-6H |
InChIキー |
ZDXGXJUGHIMJOD-UHFFFAOYSA-N |
正規SMILES |
C12C3C4C1(C5C2C3(C45)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)

![2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-](/img/structure/B12515397.png)
![Propyl 4'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12515403.png)
![4-{[2-(4-Cyano-3-phenyl-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid](/img/structure/B12515408.png)



![3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;but-2-enedioic acid](/img/structure/B12515421.png)
![N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B12515432.png)
![2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate](/img/structure/B12515435.png)

![2-Methoxy-6H-benzo[c]chromen-6-one](/img/structure/B12515443.png)
